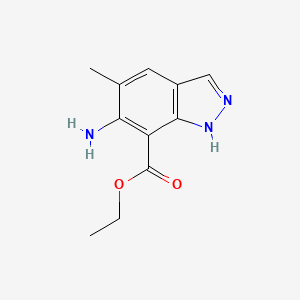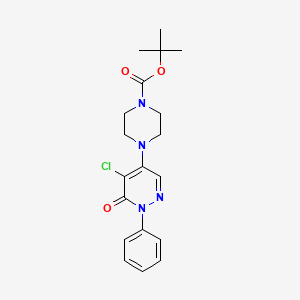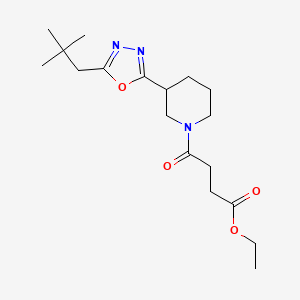
Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a methyl group at the second position and a propenyloxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine, which is commercially available or can be synthesized from simpler precursors.
Methylation: The pyrazine ring is methylated at the second position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Propenyloxy Substitution: The third position of the pyrazine ring is substituted with a propenyloxy group. This can be achieved by reacting the methylated pyrazine with allyl alcohol (CH₂=CH-CH₂OH) under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Halides, amines, under various conditions depending on the desired product.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazines, aminopyrazines.
Chemistry:
Catalysis: Pyrazine derivatives are often used as ligands in coordination chemistry, facilitating various catalytic processes.
Material Science: This compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Antimicrobial Agents: Pyrazine derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
Enzyme Inhibitors: These compounds can act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine:
Pharmaceuticals: Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Flavor and Fragrance: Pyrazine compounds are used in the flavor and fragrance industry due to their distinct aromatic properties.
Agriculture: These compounds can be used in the development of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The propenyloxy group can enhance its binding affinity to certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- Pyrazine, 2-methyl-3-(2-methylpropyl)-
- Pyrazine, 2-methyl-3-(2-propyl)-
- Pyrazine, 2-methyl-3-(2-butyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the pyrazine ring. While Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- has a propenyloxy group, similar compounds may have different alkyl or alkoxy groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique propenyloxy group in Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- may confer specific properties that make it more suitable for certain applications, such as enhanced binding to biological targets or improved catalytic activity.
Propiedades
IUPAC Name |
2-methyl-3-prop-2-enoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-7(2)9-4-5-10-8/h3-5H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCISXMUKWKUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)





![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)

![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)



![2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B2788605.png)
